An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4): A Keystone Intermediate in Synthetic Chemistry
An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4): A Keystone Intermediate in Synthetic Chemistry
This guide offers a comprehensive technical overview of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a pivotal intermediate in the synthesis of complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, applications, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.
Core Identity and Physicochemical Characteristics
1-(4-Fluoro-2-nitrophenyl)propan-2-one, registered under CAS number 39616-99-4, is a substituted aromatic ketone. Its structure is distinguished by a phenyl ring functionalized with a fluorine atom at the para-position (position 4) and a nitro group at the ortho-position (position 2) relative to the propan-2-one substituent.[1] This specific arrangement of functional groups imparts a unique electronic character and reactivity profile, making it a valuable precursor in multi-step synthetic pathways.[1]
The presence of the strong electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, while the highly electronegative fluorine atom further influences the molecule's reactivity through inductive effects.[1] This electronic configuration is central to its utility in organic synthesis.
Table 1: Chemical Identity and Properties of CAS 39616-99-4
| Parameter | Value | Source(s) |
| CAS Number | 39616-99-4 | [1][2] |
| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)propan-2-one | [1] |
| Synonyms | 1-(4-fluoro-2-nitorphenyl)acetone; 4-fluoro-2-nitrophenyl acetone | [2] |
| Molecular Formula | C₉H₈FNO₃ | [1][2] |
| Molecular Weight | 197.16 g/mol | [1][2] |
| Appearance | Typically a crystalline solid, pale yellow to amber in color. | [1] |
| Storage Condition | 2-8°C, Inert atmosphere | [1][3] |
Synthesis and Reactivity Profile
The strategic value of 1-(4-fluoro-2-nitrophenyl)propan-2-one lies in its accessibility through targeted synthesis and its predictable reactivity in subsequent transformations.
Synthetic Pathway
A documented method for preparing this compound involves the use of a macroporous strong acid-type catalytic resin.[4] This approach represents an advancement over traditional methods that may generate significant acid-containing waste.[4] The synthesis starts from 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one in an acetic acid medium.
The causality behind this choice of catalyst and medium is rooted in efficiency and environmental consideration. The solid acid catalyst is easily separable from the reaction mixture, simplifying purification and reducing corrosive waste streams. Acetic acid serves as an effective solvent that facilitates the reaction while being relatively benign.
Caption: General workflow for the synthesis of 1-(4-fluoro-2-nitrophenyl)propan-2-one.
Chemical Reactivity
The reactivity of 1-(4-fluoro-2-nitrophenyl)propan-2-one is governed by its three primary functional groups: the nitro group, the carbonyl group (ketone), and the carbon-fluorine bond on the aromatic ring.
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Reduction of the Nitro Group: The ortho-nitro group is a key reactive site. It can be readily reduced to an amino group (-NH₂) using various reducing agents. This transformation is fundamental to its application in synthesizing heterocyclic compounds, such as indoles.[1][5]
-
Carbonyl Chemistry: The ketone functional group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or reactions involving the enolate.
-
Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, although this is generally less common than reactions involving the other functional groups.
Caption: Key reactive sites on the 1-(4-fluoro-2-nitrophenyl)propan-2-one molecule.
Application in the Synthesis of 6-Fluoro-2-methylindole
A prominent application of 1-(4-fluoro-2-nitrophenyl)propan-2-one is as a direct precursor in the synthesis of 6-fluoro-2-methylindole.[5] This indole derivative is a valuable building block in medicinal chemistry. The synthesis proceeds via a reductive cyclization reaction where the nitro group is reduced, and the resulting amine undergoes an intramolecular condensation with the adjacent ketone.
Experimental Protocol: Synthesis of 6-Fluoro-2-methylindole
This protocol is based on a patented procedure and serves as a self-validating system where reaction completion can be monitored chromatographically.
Materials:
-
1-(4-Fluoro-2-nitrophenyl)propan-2-one (5.1 mmol, 1.0 g)
-
Triruthenium dodecacarbonyl [Ru₃(CO)₁₂] (4 mol%, 130 mg)
-
2,2'-Bipyridine (397 mg)
-
Toluene (40 g)
-
Nitrogen gas supply
-
100 mL stainless steel autoclave
Procedure:
-
Reactor Charging: To a 100 mL stainless steel autoclave, add 1.0 g of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg of triruthenium dodecacarbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.[5]
-
Inerting: Seal the autoclave and purge the system thoroughly with nitrogen gas to establish an inert atmosphere. This is crucial to prevent oxidation of the catalyst and reagents.
-
Reaction: Pressurize the autoclave and heat the reaction mixture according to the specific conditions outlined in the reference patent (e.g., specific temperature and pressure).[5] The reaction involves the catalytic reduction of the nitro group and subsequent cyclization.
-
Monitoring: The reaction progress should be monitored by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[5]
-
Work-up and Isolation: Upon completion (100% conversion of the starting material), cool the autoclave to room temperature and carefully vent the pressure. The reaction mixture can then be processed through standard organic work-up procedures (e.g., filtration, extraction, and solvent evaporation) to isolate the crude product.
-
Purification: Purify the crude 6-fluoro-2-methylindole using column chromatography or recrystallization to obtain the final product. The reported yield for this process is approximately 97.0%.[5]
Analytical Characterization
To ensure the identity, purity, and quality of 1-(4-fluoro-2-nitrophenyl)propan-2-one, a suite of analytical techniques is employed. While specific spectra for this compound are not provided in the public domain, characterization would typically involve:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress during its synthesis or subsequent use.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the presence and connectivity of protons, carbons, and the fluorine atom.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.
Safety, Handling, and Storage
As a nitroaromatic compound, 1-(4-fluoro-2-nitrophenyl)propan-2-one should be handled with care, assuming it may possess hazards typical of this chemical class. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 1-fluoro-2-nitrobenzene suggests the following precautions.
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale & Source Analogy |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | To prevent skin and eye contact. Similar compounds can cause skin and serious eye irritation.[6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | To minimize inhalation exposure. Nitroaromatics can be harmful if inhaled or swallowed.[6][7] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C. | To maintain chemical stability and prevent degradation.[1] |
| In case of Exposure | Skin: Wash off immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | Standard first-aid measures for chemical exposure.[6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination.[6] |
Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[1] All chemical products should be handled by trained professionals with the recognition of "having unknown hazards and toxicity."[8]
References
- 1-(4-Fluoro-2-nitrophenyl)propan-2-one - 1263279-70-4 - Vulcanchem. (n.d.).
- 1-(4-Fluoro-2-nitrophenyl)propan-2-one 39616-99-4 wiki - Guidechem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2014, February 28).
- 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one - BLDpharm. (n.d.).
- 1-(4-fluoro-2-nitrophenyl)propan-2-one - MySkinRecipes. (n.d.).
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one - Hoffman Fine Chemicals. (n.d.).
- Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap. (n.d.).
- 6-FLUORO-2-METHYLINDOLE | 40311-13-5 - ChemicalBook. (2025, September 1).
Sources
- 1. 1-(4-Fluoro-2-nitrophenyl)propan-2-one (1263279-70-4) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 4. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap [eureka.patsnap.com]
- 5. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
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